BenchChemオンラインストアへようこそ!

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Tetrahydroquinoline Pharmacophore

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide is a synthetic small molecule belonging to the 1‑sulfonamide‑tetrahydroquinoline class. Its core scaffold consists of a 1,2,3,4‑tetrahydroquinoline ring bearing a benzenesulfonyl group at the 1‑position and a 2‑methylpropanamide (isobutyramide) substituent at the 7‑position.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 1005299-54-6
Cat. No. B2609306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide
CAS1005299-54-6
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
InChIInChI=1S/C19H22N2O3S/c1-14(2)19(22)20-16-11-10-15-7-6-12-21(18(15)13-16)25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,20,22)
InChIKeyOHQDLCUDOZVSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide (CAS 1005299-54-6): Structural Classification and Core Properties for Informed Procurement


N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide is a synthetic small molecule belonging to the 1‑sulfonamide‑tetrahydroquinoline class. Its core scaffold consists of a 1,2,3,4‑tetrahydroquinoline ring bearing a benzenesulfonyl group at the 1‑position and a 2‑methylpropanamide (isobutyramide) substituent at the 7‑position . This architectural arrangement places it among N‑sulfonylated tetrahydroquinolines that have been investigated as inhibitors of RORγ [1], NLRP3 inflammasome modulators [2], and AMPK activators [3]. The compound is typically supplied for research use at ≥95% purity with a molecular weight of 358.46 g·mol⁻¹ .

Why Generic Substitution of N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide Is Not Advisable: The Functional Impact of Regioisomerism and Sulfonamide Substitution


The 1‑benzenesulfonyl‑1,2,3,4‑tetrahydroquinoline scaffold forms the pharmacophoric core of multiple biologically active series, yet the nature and position of peripheral substituents profoundly dictate target engagement, selectivity, and pharmacokinetic behavior. Moving the isobutyramide group from the 7‑position to the 6‑position produces a distinct regioisomer ; replacing the benzenesulfonyl moiety with a methanesulfonyl (‑SO₂CH₃) group or a 4‑fluorobenzenesulfonyl group alters both steric and electronic properties at the sulfonamide‑binding interface. In the closely related 1‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroquinoline RORγt inverse agonist series, subtle structural modifications led to a >7‑fold improvement in oral bioavailability (F = 48.1% for D4 vs. 6.2% for GSK2981278 in mice) [1], demonstrating that even small changes in the substitution pattern can cause dramatic shifts in drug‑like properties. Therefore, treating any 1‑benzenesulfonyl‑tetrahydroquinoline derivative as functionally interchangeable with another is scientifically unsound, particularly when fidelity of biological response or reproducibility of published protocols is required.

Quantitative Differentiation Evidence for N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide Relative to Structural Analogs


Regioisomeric Specificity: 7‑yl vs. 6‑yl Isobutyramide Substitution Governs Hydrogen‑Bonding Geometry and Putative Target Complementarity

The target compound carries the isobutyramide group at the 7‑position of the tetrahydroquinoline ring, whereas the commercially available regioisomer N‑(1‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl)isobutyramide places the identical amide at the 6‑position . In the 1‑benzenesulfonyl‑2‑methyl‑tetrahydroquinoline antiparasitic series, crystallographic and computational studies demonstrated that the 3D orientation of substituents dictates an intramolecular C–H⋯O=S hydrogen bond that stabilizes a specific conformational preference critical for biological activity [1]. The 7‑yl substitution pattern is expected to present the amide vector in a distinct spatial orientation compared to the 6‑yl isomer, resulting in non‑interchangeable hydrogen‑bonding networks with protein targets.

Medicinal Chemistry Structure-Activity Relationship (SAR) Tetrahydroquinoline Pharmacophore

Sulfonamide Substituent Identity: Benzenesulfonyl vs. Methanesulfonyl Modulates Lipophilicity and Steric Bulk

The benzenesulfonyl (‑SO₂‑phenyl) group on the target compound provides greater lipophilicity and a larger steric footprint than the methanesulfonyl (‑SO₂‑CH₃) analog N‑(1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinolin‑7‑yl)‑2‑methylpropanamide . In sulfonamide‑substituted tetrahydroquinoline NLRP3 inhibitors, the aryl sulfonamide moiety was shown to be critical for binding to the PKR kinase target; the phenyl ring engages in hydrophobic interactions that cannot be recapitulated by a simple methyl group [1]. While quantitative ΔlogP or IC₅₀ comparisons between these two exact compounds are not available in the public domain, the benzenesulfonyl derivative is expected to exhibit higher target residence time in hydrophobic binding pockets based on class‑level SAR.

Physicochemical Properties Sulfonamide SAR Drug-likeness

Differential Pharmacokinetic Potential Inferred from RORγt Inverse Agonist Series: Benzenesulfonyl-Tetrahydroquinoline Bioavailability Advantage

In the 1‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroquinoline RORγt inverse agonist series, compound D4—which shares the 1‑benzenesulfonyl‑tetrahydroquinoline core with the target compound—achieved oral bioavailability (F) of 48.1% in mice and 32.9% in rats, representing a 7.8‑fold and 8.0‑fold improvement over the clinical comparator GSK2981278 (F = 6.2% and 4.1%, respectively) [1]. While D4 differs in its 7‑position substituent, this class‑level data demonstrates that the benzenesulfonyl‑tetrahydroquinoline scaffold is compatible with significantly enhanced oral absorption relative to other chemotypes targeting the same nuclear receptor. The target compound, bearing a 2‑methylpropanamide at the 7‑position, may exhibit distinct but related pharmacokinetic behavior that warrants direct characterization.

Oral Bioavailability RORγt Inverse Agonists Pharmacokinetics

NLRP3 Inflammasome Inhibitory Potential: Sulfonamide-Tetrahydroquinoline Class Demonstrates Dual-Stage Inhibition and In Vivo Anti-Neuroinflammatory Activity

The sulfonamide‑substituted tetrahydroquinoline derivative S‑9 was identified as a potent, non‑cytotoxic NLRP3 inflammasome inhibitor that blocked both the priming and activation stages of NLRP3 signaling in vitro and exhibited significant anti‑neuroinflammatory effects in vivo [1]. Target identification via photoaffinity probe P‑2 revealed that S‑9 directly engages PKR kinase in addition to NLRP3, establishing a novel dual‑target mechanism [1]. While S‑9 is structurally distinct from the target compound, the shared 1‑benzenesulfonyl‑tetrahydroquinoline pharmacophore supports the inference that the target compound may access similar biological pathways; procurement of the target compound with its unique 7‑isobutyramide substitution enables deconvolution of substituent‑specific contributions to inflammasome modulation.

NLRP3 Inflammasome Neuroinflammation PKR Kinase

AMPK Activation Motif: Tetrahydroquinoline Derivatives as Metabolic Regulators

Patent WO2012052372A1 discloses tetrahydroquinoline derivatives as AMPK activators, establishing that the tetrahydroquinoline core with appropriate N‑sulfonylation can engage the AMP‑activated protein kinase pathway [1]. The target compound's 1‑benzenesulfonyl substitution and 7‑isobutyramide motif place it within the general structural scope of this patent class, though specific AMPK activation data for CAS 1005299-54-6 are not reported. The commercial availability of this compound with the precise 7‑isobutyramide substitution enables researchers to probe whether this particular substitution pattern enhances or diminishes AMPK activation relative to the exemplified patent compounds.

AMPK Activation Metabolic Disease Kinase Activation

Antiparasitic Activity Context: 1‑Benzenesulfonyl‑2‑methyl‑Tetrahydroquinolines Exhibit Trypanocidal and Antiplasmodial Effects

A series of 1‑benzenesulfonyl‑2‑methyl‑1,2,3,4‑tetrahydroquinoline derivatives were screened for antiparasitic activity, with compound 3 demonstrating interesting activity against Trypanosoma cruzi (low cytotoxicity) and compounds 3 and 9 showing moderate activity against Plasmodium falciparum [1]. The target compound differs in having a 7‑isobutyramide group instead of a 2‑methyl substituent, but the shared 1‑benzenesulfonyl‑tetrahydroquinoline core and the documented antiparasitic potential of this scaffold suggest that the target compound may represent an underexplored vector for antiparasitic lead optimization.

Antiparasitic Activity Trypanosoma cruzi Plasmodium falciparum

Optimal Deployment Scenarios for N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide Based on Quantitative Differentiation Evidence


SAR Probe for Deconvoluting 7‑Position Substituent Effects on NLRP3/PKR Dual Inhibition

The target compound serves as a precise molecular tool to isolate the contribution of the 7‑isobutyramide group to NLRP3 inflammasome inhibition and PKR kinase engagement. By comparing its activity profile directly with S‑9 and other sulfonamide‑substituted tetrahydroquinoline analogs that differ only at the 7‑position, researchers can construct detailed SAR maps to guide lead optimization for inflammasome‑related diseases [1]. The defined regioisomeric identity (7‑yl vs. 6‑yl) eliminates ambiguity in interpreting biological results.

Oral Bioavailability Profiling in the Benzenesulfonyl-Tetrahydroquinoline Chemical Space

Given the class‑level evidence that 1‑(phenylsulfonyl)‑tetrahydroquinoline derivatives can achieve oral bioavailability exceeding 48% in mice [1], the target compound is a suitable candidate for cassette pharmacokinetic screening alongside its methanesulfonyl and 4‑fluorobenzenesulfonyl analogs. Such head‑to‑head PK comparisons can quantify the impact of the benzenesulfonyl group and the 7‑isobutyramide substitution on absorption, distribution, and clearance, informing the design of orally available NLRP3 or RORγt modulators.

Antiparasitic Lead Diversification Starting Point

The established antiparasitic activity of 1‑benzenesulfonyl‑tetrahydroquinoline derivatives against T. cruzi and P. falciparum [1] positions the target compound as a novel scaffold diversification point. Its 7‑isobutyramide substitution has not been explored in antiparasitic screens, offering an opportunity to identify derivatives with improved potency or selectivity over the reported 2‑methyl‑substituted leads.

AMPK Activation Screening in Metabolic Disease Models

The inclusion of tetrahydroquinoline derivatives in the AMPK activator patent landscape [1] supports deployment of the target compound in cellular AMPK phosphorylation assays (e.g., p‑AMPKα Thr172 ELISA) and metabolic flux analyses. Comparing its activation potency and efficacy against benchmark AMPK activators (e.g., AICAR, A‑769662) can reveal whether the 7‑isobutyramide motif enhances or attenuates AMPK pathway engagement.

Quote Request

Request a Quote for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.